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Compound of Interest

Compound Name: 5-Bromo-2-butyl-2H-indazole

Cat. No.: B594282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of N-butyl indazoles, a class of compounds of significant interest in medicinal

chemistry and drug discovery. This document details their fundamental properties,

experimental protocols for their characterization, and the key signaling pathways they

modulate.

Core Physicochemical Properties
N-butyl indazoles are synthetic heterocyclic aromatic compounds. The addition of a butyl group

to the indazole core significantly influences its physicochemical properties, impacting its

absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental

data for all N-butyl indazole derivatives is not exhaustively available in the public domain, the

following tables summarize known data for representative compounds and provide estimated

ranges based on the parent indazole structure and related derivatives.

Table 1: General Physicochemical Properties of Indazole and N-Butyl Indazole Derivatives
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Property
Indazole (Parent
Compound)

N-Butyl Indazole
(General)

Notes

Molecular Formula C₇H₆N₂ C₁₁H₁₄N₂ ---

Molecular Weight 118.14 g/mol 174.24 g/mol ---

Appearance
White to beige

crystalline powder[1]

Varies from oils to

solids

Dependent on

substitution

Melting Point (°C) 145-148[1]

Highly variable (e.g.,

88-130 for

carboxamide

derivatives)[2]

See Table 2 for

specific examples

Boiling Point (°C) 270 (at 743 mmHg)[1] > 200
Generally high due to

the aromatic core

pKa

1.31 (for protonation)

[3], 13.86 (for

deprotonation)[3][4]

Estimated to be

similar to parent

indazole

The N-butyl group is

not expected to

significantly alter the

pKa of the indazole

ring system.

logP (Octanol/Water) ~1.8 - 2.1
Estimated to be in the

range of 3.0 - 4.5

The butyl group

significantly increases

lipophilicity. The exact

value depends on

other substituents.

Aqueous Solubility
Soluble in hot water[1]

[5]

Generally low,

decreases with

increasing lipophilicity

Can be improved by

forming salts or

introducing polar

functional groups.[6]

Table 2: Melting Points of Selected N-Butyl Indazole Derivatives
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Compound Melting Point (°C)

1-Butyl-N-phenyl-1H-indazole-3-carboxamide 88

1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-

carbohydrazide
92

N-Benzyl-1-butyl-1H-indazole-3-carboxamide 96

N-(3-Bromophenyl)-1-butyl-1H-indazole-3-

carboxamide
99

N-(4-Bromophenyl)-1-butyl-1H-indazole-3-

carboxamide
99

1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-

carboxamide
101

1-Butyl-N-(4-(phenylamino)phenyl)-1H-indazole-

3-carboxamide
113

1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide 130

1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide 130

Note: Data for Table 2 was compiled from a study on novel indazole derivatives.[2]

Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of N-butyl

indazoles, as well as the determination of their key physicochemical properties.

Synthesis of N-Butyl-1H-indazole-3-carboxamides
This protocol describes a general procedure for the synthesis of N-butyl-1H-indazole-3-

carboxamides, a common scaffold in this class of compounds.[7][8]

Materials:

1H-Indazole-3-carboxylic acid
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Substituted amine (e.g., aniline, benzylamine)

N,N-Dimethylformamide (DMF)

1-Hydroxybenzotriazole (HOBT)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

Triethylamine (TEA)

10% Sodium bicarbonate (NaHCO₃) solution

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Chloroform (CHCl₃)

Methanol (MeOH)

Procedure:

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the

solution.

Stir the reaction mixture at room temperature for 15 minutes.

Add the desired substituted amine (1 equivalent) to the reaction mixture.

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract the product with an

organic solvent such as ethyl acetate.

Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and filter.

Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography using a suitable solvent system (e.g., a

gradient of 0-5% methanol in chloroform) to yield the pure N-butyl-1H-indazole-3-

carboxamide derivative.

Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of N-butyl indazole derivatives.[2]

[9]

Protocol:

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

For ¹H NMR, typical chemical shifts (δ) for the indazole core protons are observed between

7.0 and 8.5 ppm. The signals for the N-butyl group will appear in the upfield region (typically

0.8-4.5 ppm).

For ¹³C NMR, the aromatic carbons of the indazole ring typically resonate between 110 and

142 ppm. The carbons of the butyl group will be found at higher field strengths.

Process the spectra to determine chemical shifts, coupling constants, and integration values

to confirm the structure of the synthesized compound.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and

elemental composition of the synthesized N-butyl indazoles.[2][10]

Protocol:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer, typically using electrospray ionization

(ESI) in positive ion mode.

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 100-

1000).

Determine the accurate mass of the protonated molecular ion ([M+H]⁺).

Use the accurate mass to calculate the elemental composition and confirm that it matches

the expected molecular formula of the target compound.

Determination of Physicochemical Properties
2.3.1. pKa Determination

The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol (UV-Vis Spectrophotometry):

Prepare a stock solution of the N-butyl indazole in a suitable solvent (e.g., methanol).

Prepare a series of buffer solutions with a range of known pH values.

Add a small aliquot of the stock solution to each buffer solution to achieve a final

concentration suitable for UV-Vis analysis.

Record the UV-Vis spectrum for each solution.

Plot the absorbance at a specific wavelength (where the neutral and ionized forms have

different absorbances) against the pH.

The pKa is the pH at which the absorbance is halfway between the absorbances of the fully

protonated and deprotonated species.

2.3.2. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[11]
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Protocol:

Prepare a solution of the N-butyl indazole in either n-octanol or water.

Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory

funnel.

Add a known amount of the compound to the mixture.

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning

between the two phases.

Allow the layers to separate completely.

Carefully collect samples from both the n-octanol and water layers.

Determine the concentration of the compound in each layer using a suitable analytical

method (e.g., UV-Vis spectroscopy or HPLC).

Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

The logP is the base-10 logarithm of P.

2.3.3. Aqueous Solubility Determination

Aqueous solubility can be determined using the shake-flask method.

Protocol:

Add an excess amount of the solid N-butyl indazole to a known volume of water in a sealed

vial.

Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure

equilibrium is reached.

Filter the solution to remove any undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a validated

analytical method (e.g., HPLC-UV).

The measured concentration represents the aqueous solubility of the compound at that

temperature.

Signaling Pathways of N-Butyl Indazoles as
Synthetic Cannabinoids
Many N-butyl indazole derivatives are potent agonists of the cannabinoid receptors, CB1 and

CB2.[12][13] Their psychoactive and physiological effects are primarily mediated through the

activation of these G protein-coupled receptors (GPCRs).

CB1 Receptor Signaling Cascade
The binding of N-butyl indazoles to the CB1 receptor, predominantly expressed in the central

nervous system, initiates a cascade of intracellular signaling events.[12][14]
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CB1 Receptor Signaling Pathway for N-Butyl Indazoles.

Pathway Description:

Receptor Binding and G-protein Activation: The N-butyl indazole binds to and activates the

CB1 receptor. This causes a conformational change in the receptor, leading to the activation

of the associated heterotrimeric Gi/o protein.

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the enzyme

adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic

adenosine monophosphate (cAMP).[15]

Modulation of Ion Channels: The activated G-protein also directly modulates the activity of

ion channels. It inhibits voltage-gated calcium (Ca²⁺) channels and activates G protein-

coupled inwardly rectifying potassium (K⁺) channels.[12]
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Activation of MAPK Pathway: The βγ subunits of the G-protein can activate the mitogen-

activated protein kinase (MAPK) cascade, including the extracellular signal-regulated

kinases (ERK1/2).[13]

Overall Effect: The combined effect of decreased cAMP levels, reduced calcium influx, and

increased potassium efflux leads to a hyperpolarization of the neuron and a decrease in

neuronal excitability and neurotransmitter release.[12]

Experimental Workflow for Assessing CB1 Receptor
Activity
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Workflow for CB1 Receptor Activity Assessment.

This workflow outlines the key steps in evaluating the interaction of a novel N-butyl indazole

derivative with the CB1 receptor. It begins with the synthesis and purification of the compound,

followed by structural confirmation. The biological activity is then assessed through in vitro

binding and functional assays to determine its affinity, potency, and efficacy. The final step

involves analyzing the structure-activity relationship to guide further drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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